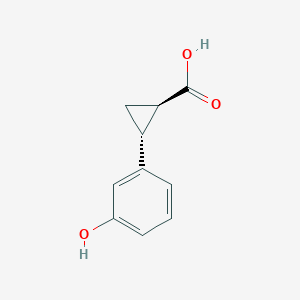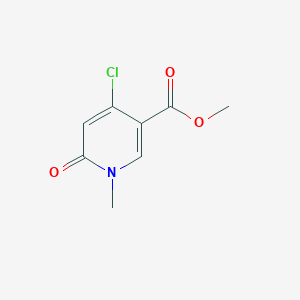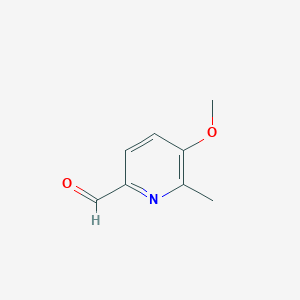
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid
Vue d'ensemble
Description
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid (HPCA) is a cyclic carboxylic acid that is widely used in the synthesis of various compounds. It is a versatile building block for many chemical reactions and is used in the synthesis of drugs, pesticides, and other compounds. HPCA has a broad range of applications, including medicinal chemistry, drug synthesis, and pharmaceutical research.
Applications De Recherche Scientifique
(1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, including drugs, pesticides, and other bioactive molecules. This compound is also used in the synthesis of heterocyclic compounds, which are important in medicinal chemistry and drug design. Furthermore, this compound has been used in the synthesis of organometallic compounds, which are important in catalysis and other areas of chemistry.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid is not well understood. However, it is believed to act as a nucleophilic catalyst, which increases the rate of reaction between two molecules. This compound can also act as a Lewis acid, which can facilitate the formation of new bonds between molecules. Furthermore, this compound can act as an electrophile, which can speed up the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be non-toxic and may have some anti-inflammatory properties. It has also been suggested that this compound may have some antioxidant properties, although this has not been confirmed.
Avantages Et Limitations Des Expériences En Laboratoire
The major advantage of using (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid in lab experiments is its versatility. It can be used in a variety of reactions, including the synthesis of drugs, pesticides, and other compounds. Furthermore, this compound has a low toxicity, which makes it safe to use in laboratory experiments. However, this compound is not very soluble in water, which can make it difficult to use in some reactions.
Orientations Futures
The future of (1R,2R)-2-(3-Hydroxyphenyl)cyclopropanecarboxylic acid research is promising. There is potential for further research into the biochemical and physiological effects of this compound, as well as its potential applications in medicinal chemistry and drug design. Furthermore, further research could be conducted into the synthesis of this compound and its uses in the synthesis of heterocyclic compounds. Additionally, further research could be conducted into the mechanisms of action of this compound and its potential for use in catalysis. Finally, further research could be conducted into the solubility of this compound and its potential for use in aqueous solutions.
Propriétés
IUPAC Name |
(1R,2R)-2-(3-hydroxyphenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZRHXKNIDKRBY-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-Methylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1434579.png)

![6-methoxy-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1434586.png)
![(2R,6R)-6-[(3S,7R,8S,9S,10R,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B1434587.png)

![Beta-D-gal-[1->4]-beta-D-glcnac-1->o-cete](/img/structure/B1434589.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine dihydrochloride](/img/structure/B1434592.png)